molecular formula C26H23F2N3O4 B2470051 N-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide CAS No. 1013757-96-4

N-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide

Cat. No.: B2470051
CAS No.: 1013757-96-4
M. Wt: 479.484
InChI Key: OTTFBBPSCNTJKW-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C26H23F2N3O4 and its molecular weight is 479.484. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cytotoxic Activity

Research into carboxamide derivatives, such as those related to N-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide, has shown significant promise in cytotoxic activities. For instance, a study conducted by Deady et al. (2003) explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating potent cytotoxic effects against various cancer cell lines, including leukemia and lung carcinoma (Deady et al., 2003).

Anticancer Activity

Another key application is in anticancer research. Ahsan (2012) synthesized and tested a series of 3-substituted-N-aryl carboxamide analogues for their anticancer activity. The compounds displayed significant effectiveness against leukemia and melanoma cell lines (Ahsan, 2012).

Antibacterial Agents

Compounds similar to this compound have also been explored for their potential as antibacterial agents. Palkar et al. (2017) synthesized novel analogs displaying promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Anti-Inflammatory Agents

Research by El‐Hawash and El-Mallah (1998) on similar pyrazole derivatives has indicated potential applications as anti-inflammatory agents. Their study found that these compounds exhibited significant anti-inflammatory activity and were less toxic compared to conventional drugs (El‐Hawash & El-Mallah, 1998).

Antitumor Properties

Mondal et al. (2014) studied a benzothiazole derivative, PMX 610, which shows potent antitumor properties. Their research focused on developing a green synthesis method for such compounds, demonstrating the relevance of similar structures in antitumor research (Mondal et al., 2014).

Herbicidal Activity

Research by Ohno et al. (2004) explored the herbicidal activity of pyrazole-4-carboxamide derivatives, indicating a potential application in agriculture (Ohno et al., 2004).

Anticonvulsant Activity

A study by Ahsan et al. (2013) on 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues, which are structurally related to this compound, showed significant anticonvulsant activity (Ahsan et al., 2013).

Antipsychotic Agents

Research into pyrazole derivatives, similar to the compound of interest, has also indicated potential applications in antipsychotic medication. Wise et al. (1987) developed a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols with an antipsychotic-like profile (Wise et al., 1987).

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2N3O4/c1-33-23-12-11-21(13-24(23)34-2)29-25(32)22-15-31(14-17-3-7-19(27)8-4-17)30-26(22)35-16-18-5-9-20(28)10-6-18/h3-13,15H,14,16H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTFBBPSCNTJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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